[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
“6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound offered by several suppliers such as Benchchem1 and AK Scientific2. It’s not intended for human or veterinary use, but for research purposes3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound412.
Molecular Structure Analysis
The molecular formula of a similar compound, (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone, is C29H22FNO4S with a molecular weight of 499.563.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound125.
Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound678.
Scientific Research Applications
Fluorescent Probes and Metal Cation Sensing
Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogues sensitive to pH changes and selective for magnesium and zinc cations, highlighting the potential use of similar structures in designing fluorescent probes for metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antioxidant Properties of Derivatives
Çetinkaya et al. (2012) discussed the synthesis and in vitro antioxidant activities of bromophenols derived from (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, suggesting the potential antioxidant capabilities of structurally complex phenols (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Fluorinated Building Blocks for Synthesis
Patrick et al. (2004) prepared a fluorinated masked o-benzoquinone, offering a method for generating fluorinated building blocks, which could be relevant to the synthesis or functionalization of complex fluorinated compounds (Patrick, Yu, Taylor, & Gorrell, 2004).
π-Arene and π-Phenoxo Complexes
Cole-Hamilton et al. (1976, 1977) explored π-arene and π-phenoxo complexes of ruthenium and rhodium, which might provide insights into the coordination chemistry and potential catalytic applications of complex organometallic structures with aromatic and fluorinated components (Cole-Hamilton, Young, & Wilkinson, 1976, 1977).
Synthesis and Characterization of Boric Acid Ester Intermediates
Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, which may be relevant for the synthesis and electronic structure analysis of complex fluorinated compounds (Huang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FNO4S/c1-19-7-9-20(10-8-19)28(31)27-18-30(25-17-21(29)11-16-26(25)35(27,32)33)22-12-14-24(15-13-22)34-23-5-3-2-4-6-23/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHSAOBVKMXRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
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